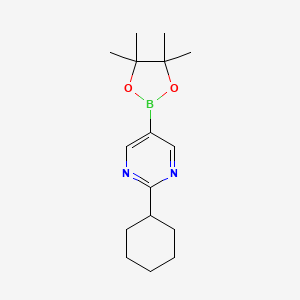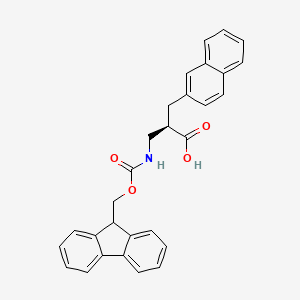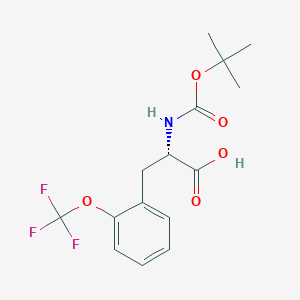
Boc-L-Phe(2-OCF3)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Phe(2-OCF3)-OH (Boc-L-Phe-OCF3) is an organofluorine compound that is used in a variety of scientific research applications. It is an important building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is a derivative of the amino acid phenylalanine, which is a key component of many proteins. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Mecanismo De Acción
The mechanism of action of Boc-L-Phe-OCF3 is related to its chemical structure. The addition of a fluorine atom to the phenylalanine molecule creates a molecule that is more resistant to enzymatic hydrolysis and has improved solubility in organic solvents. This makes Boc-L-Phe-OCF3 an attractive option for peptide synthesis and research applications.
Biochemical and Physiological Effects
Boc-L-Phe-OCF3 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme trypsin, which is involved in the digestion of proteins. In addition, it has been shown to inhibit the enzyme dipeptidyl peptidase IV (DPPIV), which is involved in the digestion of peptides. Boc-L-Phe-OCF3 has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-L-Phe-OCF3 in lab experiments include its resistance to enzymatic hydrolysis and its improved solubility in organic solvents. This makes it an attractive option for peptide synthesis and research applications. The main limitation of using Boc-L-Phe-OCF3 in lab experiments is its relatively high cost.
Direcciones Futuras
There are a number of potential future directions for the use of Boc-L-Phe-OCF3 in scientific research. These include the development of peptide-based drugs and other therapeutics, the development of fluorescent probes and labeling reagents, and the use of Boc-L-Phe-OCF3 in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays. In addition, further research is needed to better understand the biochemical and physiological effects of Boc-L-Phe-OCF3.
Métodos De Síntesis
Boc-L-Phe-OCF3 can be synthesized from commercially available L-phenylalanine using a two-step process. The first step involves the reaction of L-phenylalanine with dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). This reaction results in the formation of a carbamate intermediate, which is then hydrolyzed in the presence of an acid to form Boc-L-Phe-OCF3. This method is simple and efficient, and can be used to produce high yields of Boc-L-Phe-OCF3 in a short amount of time.
Aplicaciones Científicas De Investigación
Boc-L-Phe-OCF3 is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of peptides, proteins, and other bioactive molecules. Boc-L-Phe-OCF3 is also used in the synthesis of fluorescent probes and labeling reagents. In addition, it can be used in the synthesis of peptide-based drugs and other therapeutics. Boc-L-Phe-OCF3 is also used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-10(12(20)21)8-9-6-4-5-7-11(9)23-15(16,17)18/h4-7,10H,8H2,1-3H3,(H,19,22)(H,20,21)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYHGNJHWOXLL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Phe(2-OCF3)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



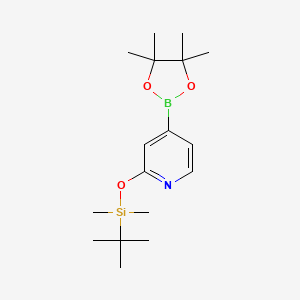
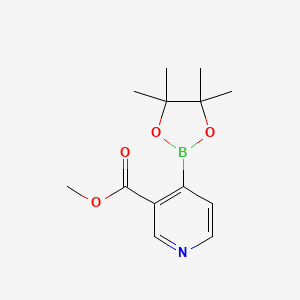
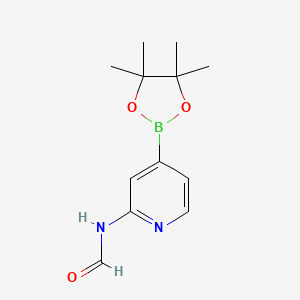

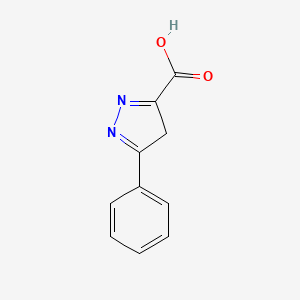
![tert-Butyl 2{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337823.png)
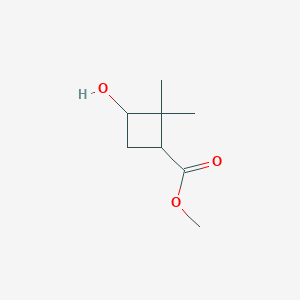
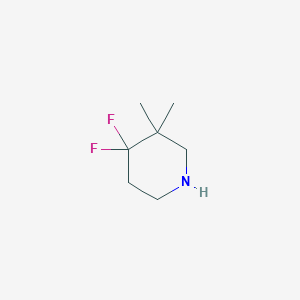
![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)
